2-溴-5-甲硫代噻吩-3-羧酸甲酯

描述

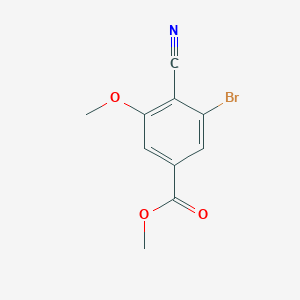

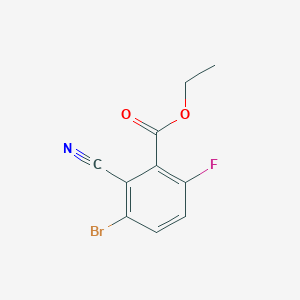

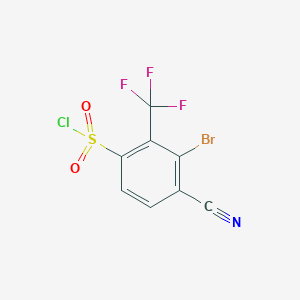

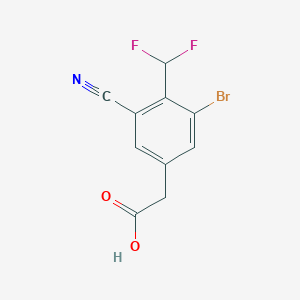

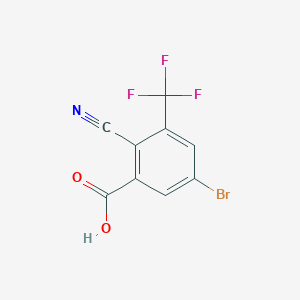

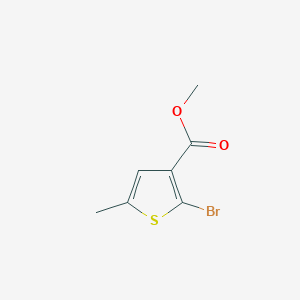

“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-methylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom, a methyl group, and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 235.1 . The compound should be stored in a dark place, sealed, and dry .科学研究应用

Synthesis of Biologically Active Compounds

Thiophene derivatives, such as Methyl 2-bromo-5-methylthiophene-3-carboxylate, are a potential class of biologically active compounds. They are used to synthesize a variety of molecules with significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The versatility of thiophene derivatives allows medicinal chemists to create advanced compounds targeting these biological activities.

Development of Organic Semiconductors

The thiophene ring system is integral to the advancement of organic semiconductors. Methyl 2-bromo-5-methylthiophene-3-carboxylate can be used in the synthesis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible, lightweight, and energy-efficient electronic devices .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of Methyl 2-bromo-5-methylthiophene-3-carboxylate into materials can enhance their resistance to corrosion, which is crucial for extending the lifespan of metal structures and components in harsh environments .

Antiviral and Antimicrobial Research

This compound is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as inhibitors against a range of viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It also has applications in developing oral α7 nicotinic receptor agonists, which have potential therapeutic uses .

Material Science Applications

Methyl 2-bromo-5-methylthiophene-3-carboxylate is used in material science for the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene), which has applications in the creation of advanced materials with specific electrical properties .

Synthesis of Lachrymatory Agents

The compound is also involved in the synthesis of 2-bromo-3-(bromomethyl)thiophene, a lachrymatory agent. These agents are substances that cause tearing and are used for various purposes, including self-defense sprays and in certain research applications .

安全和危害

“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Methyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S

Mode of Action

Thiophene derivatives are known to undergo electrophilic substitution reactions more easily than benzene . This property might influence its interaction with biological targets.

Biochemical Pathways

It’s known that thiophene derivatives can be involved in various biochemical reactions due to their aromatic nature .

Pharmacokinetics

The compound is known to be a liquid at room temperature , which might influence its absorption and distribution in the body.

Result of Action

It’s known that thiophene derivatives can have various biological activities .

Action Environment

The compound is known to be stable under normal temperatures and pressures .

属性

IUPAC Name |

methyl 2-bromo-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKSORSRSUAPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653307 | |

| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

CAS RN |

944709-72-2 | |

| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。